![molecular formula C10H18N2O2 B1484124 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 1822514-22-6](/img/structure/B1484124.png)
2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Overview
Description
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its pharmacokinetic properties, particularly in the context of antimicrobial therapy. For example, DU-6859a, a structurally similar compound, showed rapid absorption, good tissue penetration, and was well-tolerated in human subjects, suggesting potential for clinical use in antimicrobial treatments (Nakashima et al., 1995).
Antimicrobial Research
The compound's structure is related to those used in studies of antimicrobial efficacy. For instance, cefazedone's nephrotoxicity was compared with other antibiotics, indicating the importance of structural variations in determining the safety profile of antimicrobial agents (Mondorf Aw, 1979).
Cancer Treatment Research
Compounds with similar structures have been used in the development of novel cancer treatments. S-1, a compound composed of different molecular components including a similar structural framework, was found effective and well-tolerated in patients with advanced gastric cancer (Sakata et al., 1998).
Neuropharmacology
In the realm of neuropharmacology, structurally similar compounds have been studied for their effects on sleep and cognitive functions. For instance, CERM 3726 influenced sleep patterns in healthy males, highlighting the potential of such compounds in modulating neurological functions (Nicholson & Stone, 2004).
properties
IUPAC Name |
2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLOVJMTLPYXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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